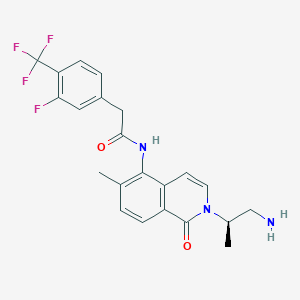
P2X7-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes an isoquinoline core, a fluorinated phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the aminopropyl group, and finally, the attachment of the fluorinated phenylacetamide moiety. Common reagents used in these reactions include various amines, acyl chlorides, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the carbonyl groups.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline cores.
Fluorinated phenylacetamides: Compounds with similar fluorinated phenyl groups.
Aminopropyl derivatives: Compounds with similar aminopropyl groups.
Uniqueness
The uniqueness of ®-N-(2-(1-Aminopropan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not observed in other compounds.
Properties
Molecular Formula |
C22H21F4N3O2 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[2-[(2R)-1-aminopropan-2-yl]-6-methyl-1-oxoisoquinolin-5-yl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H21F4N3O2/c1-12-3-5-16-15(7-8-29(21(16)31)13(2)11-27)20(12)28-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13H,10-11,27H2,1-2H3,(H,28,30)/t13-/m1/s1 |
InChI Key |
RKIHNKBYTUYHDG-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=C2)[C@H](C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


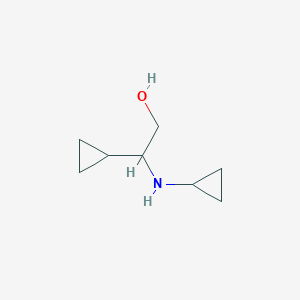
![1-(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-2-(prop-2-yn-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B8522746.png)

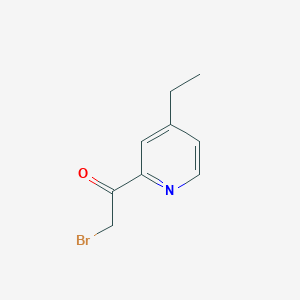
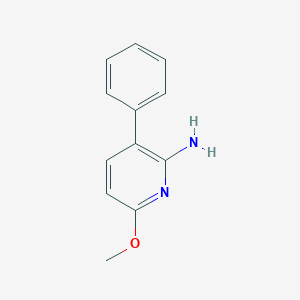
![(3aS,4R,6aR)-5-Iodo-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8522767.png)
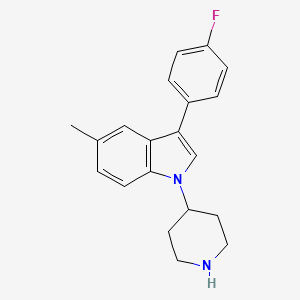
![1-Propanone,1-benzo[b]thien-6-yl-](/img/structure/B8522789.png)
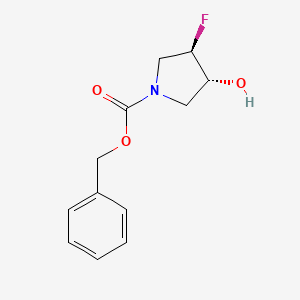
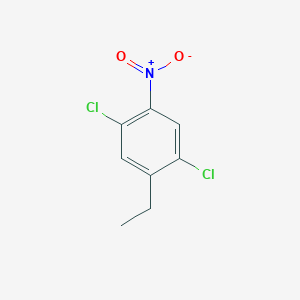
![1-(4-Fluorobenzyl)-N-hydroxy-3-[(2-methoxyethoxy)methyl]-N-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxamide](/img/structure/B8522811.png)
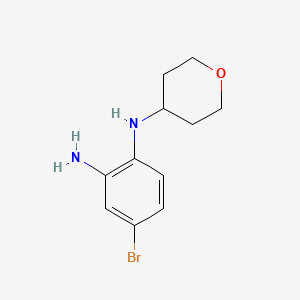
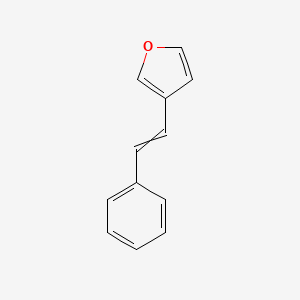
![ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8522841.png)
